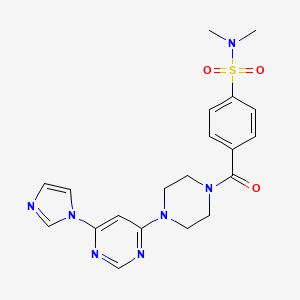

4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

4-(4-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a heterocyclic compound featuring a benzenesulfonamide core linked via a piperazine-carbonyl bridge to a pyrimidine ring substituted with an imidazole group at position 6. The N,N-dimethyl substitution on the sulfonamide nitrogen enhances hydrophobicity and may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name |

4-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3S/c1-24(2)31(29,30)17-5-3-16(4-6-17)20(28)26-11-9-25(10-12-26)18-13-19(23-14-22-18)27-8-7-21-15-27/h3-8,13-15H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUGWIRTQFRBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the imidazole and pyrimidine rings, followed by their functionalization and coupling with piperazine and benzenesulfonamide groups.

Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Pyrimidine Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling Reactions: The imidazole and pyrimidine rings are then coupled using a suitable linker, such as a piperazine derivative, under conditions that promote nucleophilic substitution.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, sulfonyl chlorides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. The combination of the imidazole and pyrimidine rings is believed to enhance its interaction with molecular targets involved in cancer progression.

- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells by disrupting cellular signaling pathways. Studies suggest that it may inhibit tubulin polymerization, which is crucial for cell division .

- Case Studies :

Drug Design and Development

The compound serves as a valuable scaffold in drug design, particularly for developing inhibitors targeting specific enzymes or receptors involved in disease processes.

- Design Strategy : The incorporation of the piperazine and sulfonamide groups allows for the modulation of pharmacokinetic properties such as solubility and bioavailability .

- Research Findings : Research indicates that compounds with similar frameworks have shown promise as selective inhibitors for various biological targets, including kinases involved in cancer signaling pathways .

Biochemical Interactions

The interactions of this compound with biological macromolecules are crucial for understanding its therapeutic potential.

- Protein Binding : Studies have indicated that the compound can bind effectively to proteins involved in cell signaling, which may alter their activity and lead to therapeutic effects .

- Enzyme Inhibition : It has been reported that related compounds exhibit inhibitory effects on enzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis .

Mechanism of Action

The mechanism of action of 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

- Core scaffold : The target compound shares a piperazine-pyrimidine-imidazole backbone with several analogs but differs in substituent chemistry.

- Sulfonamide group : The N,N-dimethylbenzenesulfonamide moiety distinguishes it from compounds with unsubstituted sulfonamides or alternative substituents (e.g., bromobenzyl, chlorophenyl).

Table 1: Structural and Molecular Comparison

Key Observations :

- The target compound’s molecular weight (442.5 g/mol) is intermediate compared to bulkier analogs like 13g (524.08 g/mol) but heavier than simpler derivatives like P035-0196 (424.89 g/mol).

- The imidazole-pyrimidine-piperazine scaffold is conserved across analogs, but substituent variations (e.g., bromine in 13g, trifluoromethyl in ) modulate electronic and steric properties.

Biological Activity

The compound 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule with potential biological applications. Its structure suggests that it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C23H28N6O2S

- Molecular Weight : 420.57 g/mol

- IUPAC Name : 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

The compound is hypothesized to act through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer proliferation or bacterial infection.

- Receptor Modulation : The imidazole and piperazine moieties suggest potential interactions with G-protein coupled receptors (GPCRs) or ion channels.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, related sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation:

- IC50 Values : Compounds similar to this structure have demonstrated IC50 values ranging from 0.12 μM to 2 μM against various cancer cell lines, indicating potent activity .

Antimicrobial Activity

The compound's imidazole and pyrimidine components are known for their antimicrobial properties. Research has shown that:

- Inhibition of Mycobacterium tuberculosis : Analogous compounds have been tested against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM, suggesting potential use in tuberculosis treatment .

Case Studies

-

Study on Cancer Cell Lines

- A study evaluated the effects of a structurally similar compound on SW480 and HCT116 colorectal cancer cell lines. The compound inhibited cell growth significantly, with an IC50 of 0.12 μM noted for HCT116 cells. Histological analysis showed reduced Ki67 expression, indicating decreased proliferation .

- Antitubercular Activity

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H28N6O2S |

| Molecular Weight | 420.57 g/mol |

| Anticancer IC50 | 0.12 - 2 μM |

| Antitubercular IC50 | 1.35 - 2.18 μM |

| Cytotoxicity (HEK293) | Non-toxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.